molecular formula C10H10N2O2S2 B1460405 1,1-Di(isothiazol-5-yl)ethyl acetate CAS No. 943736-64-9

1,1-Di(isothiazol-5-yl)ethyl acetate

Cat. No.: B1460405
CAS No.: 943736-64-9
M. Wt: 254.3 g/mol
InChI Key: NHXDKXJXSHEWQX-UHFFFAOYSA-N
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Description

1,1-Di(isothiazol-5-yl)ethyl acetate is a chemical compound that belongs to the family of isothiazolones. It is characterized by the presence of two isothiazole rings attached to an ethyl acetate moiety. This compound has gained significant attention due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate typically involves the reaction of isothiazole derivatives with ethyl acetate under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between isothiazole and ethyl acetate. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of isothiazole derivatives and ethyl acetate in the presence of a base catalyst, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Di(isothiazol-5-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole rings to their corresponding dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of isothiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Di(isothiazol-5-yl)ethyl acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Di(isothiazol-5-yl)ethyl acetate involves its interaction with biological targets such as enzymes and receptors. The isothiazole rings are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biological pathways, making the compound effective against microbial and fungal infections .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Di(isothiazol-5-yl)methane
  • 1,1-Di(isothiazol-5-yl)propane
  • 1,1-Di(isothiazol-5-yl)butane

Uniqueness

1,1-Di(isothiazol-5-yl)ethyl acetate is unique due to the presence of the ethyl acetate moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility in organic solvents and improved biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-bis(1,2-thiazol-5-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7(13)14-10(2,8-3-5-11-15-8)9-4-6-12-16-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXDKXJXSHEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C1=CC=NS1)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650712
Record name 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943736-64-9
Record name 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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